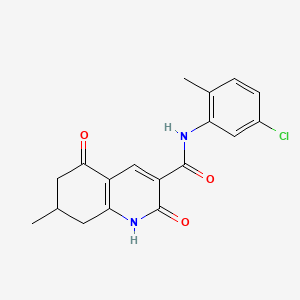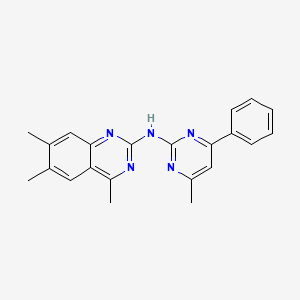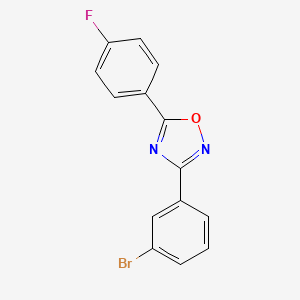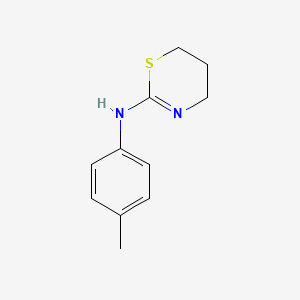![molecular formula C17H21NO2 B5305730 N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. BIA is a small molecule that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide may also act on the endocannabinoid system, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that it is a small molecule, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide as a drug candidate for the treatment of inflammatory and neuropathic pain. Another area of interest is the study of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide's potential use in treating other conditions such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide and to design experiments to study its effects.
Synthesemethoden
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide involves a multi-step process. The first step involves the preparation of 2-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with bicyclo[2.2.1]hept-2-ene to form the corresponding amide. The amide is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final product, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been studied extensively for its potential use as an anti-inflammatory and analgesic agent. In preclinical studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been studied for its potential use in treating other conditions such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-13(16)8-9-17(19)18-15-11-12-6-7-14(15)10-12/h2-5,8-9,12,14-15H,6-7,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYEJNDNFFCOF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)


![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)

![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)